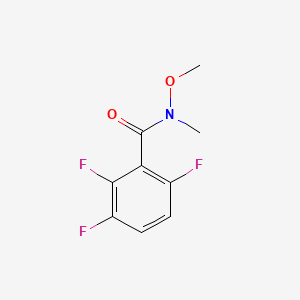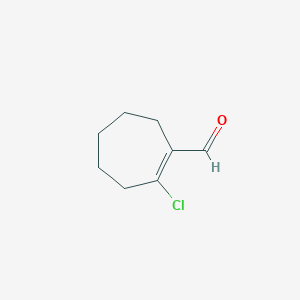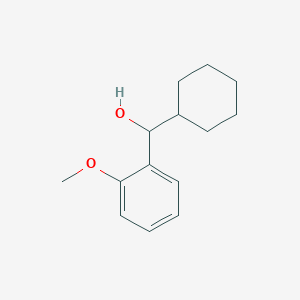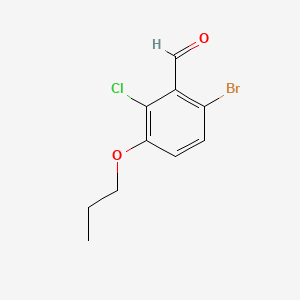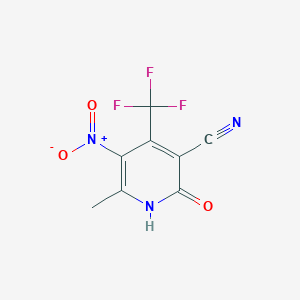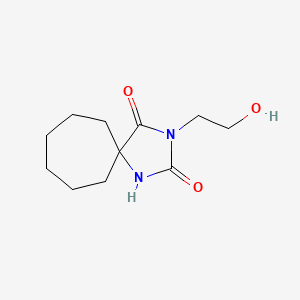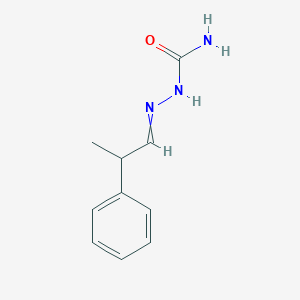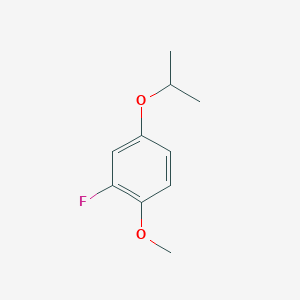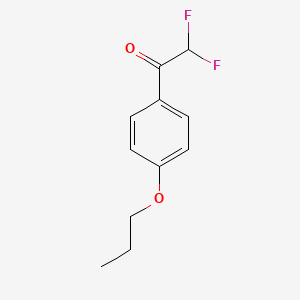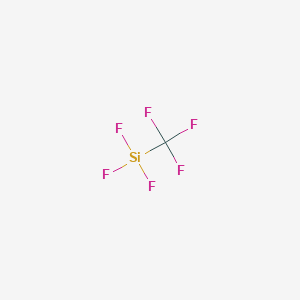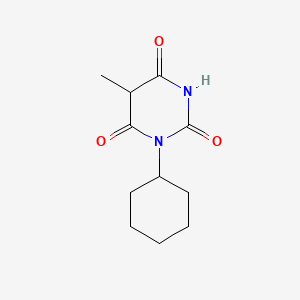
1-Cyclohexyl-5-methylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-5-methylbarbituric acid is a barbiturate derivative with the molecular formula C11H16N2O3. It is known for its sedative and hypnotic properties, similar to other barbiturates. This compound is characterized by the presence of a cyclohexyl group and a methyl group attached to the barbituric acid core, which influences its pharmacological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-5-methylbarbituric acid can be synthesized through a multi-step process involving the condensation of cyclohexylurea with diethyl malonate, followed by cyclization and methylation. The reaction typically requires the use of a strong base, such as sodium ethoxide, and is conducted under reflux conditions to facilitate the formation of the barbituric acid ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactions with precise control over temperature and pH to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclohexyl-5-methylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the barbituric acid to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted barbiturates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-5-methylbarbituric acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barbiturate derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its effects on the central nervous system and its potential use as a sedative or anesthetic.
Medicine: Research focuses on its pharmacological properties and potential therapeutic applications in treating insomnia and anxiety.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-5-methylbarbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to increased synaptic inhibition and a sedative effect. This action elevates the seizure threshold and reduces the spread of seizure activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Pentobarbital: Known for its use in anesthesia and euthanasia.
Secobarbital: Used as a short-term treatment for insomnia.
Uniqueness
1-Cyclohexyl-5-methylbarbituric acid is unique due to its specific chemical structure, which includes a cyclohexyl group. This structural feature influences its pharmacokinetics and pharmacodynamics, potentially offering different therapeutic benefits and side effect profiles compared to other barbiturates.
Eigenschaften
CAS-Nummer |
834-90-2 |
|---|---|
Molekularformel |
C11H16N2O3 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
1-cyclohexyl-5-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3/c1-7-9(14)12-11(16)13(10(7)15)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,12,14,16) |
InChI-Schlüssel |
NOMGRDIADBNCNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)NC(=O)N(C1=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




